S-(4-Methoxy-3,5-dimethylphenyl) ethanethioate
Description
S-(4-Methoxy-3,5-dimethylphenyl) ethanethioate: is an organic compound characterized by the presence of a thioester functional group. This compound is notable for its unique structural features, which include a methoxy group and two methyl groups attached to a benzene ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
S-(4-methoxy-3,5-dimethylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-7-5-10(14-9(3)12)6-8(2)11(7)13-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARJHLXOYPOXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)SC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxy-3,5-dimethylphenyl) ethanethioate typically involves the reaction of 3,5-dimethyl-4-methoxyphenol with thioacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the thioester by the action of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: S-(4-Methoxy-3,5-dimethylphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: S-(4-Methoxy-3,5-dimethylphenyl) ethanethioate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving thioesters. It can also serve as a model compound to investigate the behavior of thioesters in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Methoxy-3,5-dimethylphenyl) ethanethioate involves its interaction with molecular targets through its thioester group. The thioester can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biochemical pathways.
Comparison with Similar Compounds
3,5-Dimethyl-4-methoxybenzonitrile: This compound shares the same benzene ring substitution pattern but has a nitrile group instead of a thioester.
3,5-Dimethyl-4-methoxyphenylmagnesium bromide: This Grignard reagent is used in organic synthesis and has similar substitution on the benzene ring.
Uniqueness: S-(4-Methoxy-3,5-dimethylphenyl) ethanethioate is unique due to its thioester functional group, which imparts distinct reactivity and makes it valuable in various chemical and biological applications. The presence of both methoxy and methyl groups further enhances its versatility in synthetic chemistry.
Biological Activity
S-(4-Methoxy-3,5-dimethylphenyl) ethanethioate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 219.31 g/mol. Its structure includes a thioester functional group, which is often associated with various biological activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting microbial growth.
- Anti-inflammatory Effects : The compound's derivatives have been studied for their anti-inflammatory properties. In vitro assays have demonstrated the ability to reduce inflammatory markers in cell cultures.
- Cytotoxicity : Some studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate a dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific biomolecular targets:
- Enzyme Inhibition : The thioester group may facilitate interactions with enzymes involved in metabolic processes, potentially leading to inhibition or modulation of their activity.
- Reactive Oxygen Species (ROS) Modulation : There is evidence that compounds with similar structures can influence ROS levels within cells, contributing to their cytotoxic and anti-inflammatory effects.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.
- Cytotoxicity Assessment : In a study involving various cancer cell lines, this compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects compared to control groups.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory |
| Ethyl 2-(2-bromo-5-methoxyphenyl)acetate | Structure | Anticancer |
| 3-Chlorobenzyl ethyl sulfide | Structure | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
